6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
BenchChem offers high-quality 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S/c1-11-2-4-12(5-3-11)15-10-26-17-23-22-16(25(17)24-15)13-6-8-14(9-7-13)18(19,20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCTEWSRBHWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H13F3N4S
- Molecular Weight : 374.38 g/mol
- CAS Number : 477857-06-0
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. A study on similar triazolo-thiadiazine derivatives indicated that compounds with the 1,2,4-thiadiazole ring demonstrated a broad spectrum of antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Research has highlighted the anticancer activity of triazolo-thiadiazine derivatives. These compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo. The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of angiogenesis . Notably, derivatives similar to 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been effective against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound class are significant. In studies assessing pain relief mechanisms through various models (e.g., tail flick and hot plate tests), compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response . This inhibition correlates with reduced production of pro-inflammatory mediators.
Analgesic Activity
The analgesic effects observed in animal models suggest that the compound may serve as a potential pain management agent. Studies have demonstrated that these compounds can significantly reduce pain responses comparable to standard analgesics like aspirin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazines. Modifications at specific positions on the triazole and thiadiazole rings can enhance potency and selectivity for biological targets. For instance:
- Substituents : The presence of electron-withdrawing groups (such as trifluoromethyl) enhances lipophilicity and improves membrane permeability.
- Ring Modifications : Alterations in ring size or substitution patterns can lead to improved interaction with target enzymes or receptors.
Case Studies
- Antinociceptive Activity : A series of experiments compared the antinociceptive effects of synthesized triazolo-thiadiazines against established analgesics. Results indicated that certain derivatives exhibited significantly higher activity than aspirin in acute pain models .
- Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that specific modifications to the triazolo-thiadiazine structure led to enhanced cytotoxicity against breast and colon cancer cells. The most potent derivatives were identified as potential leads for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
